5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl-substituted pyridine ring, and an oxadiazolone core. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethylpyridinyl groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions using suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features could enable selective binding to specific biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets may lead to the discovery of novel drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers, coatings, and catalysts. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Lacks the methoxyphenyl and trifluoromethylpyridinyl groups, resulting in different chemical and biological properties.
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-(4-Trifluoromethylphenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole:
Uniqueness
The uniqueness of 5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one lies in its specific combination of functional groups. The presence of both methoxyphenyl and trifluoromethylpyridinyl groups imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-11-4-2-3-9(7-11)13-20-21(14(22)24-13)12-8-10(5-6-19-12)15(16,17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOODDVLJBYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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